molecular formula C16H14N2O3S B2645388 N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421531-51-2

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2645388
CAS No.: 1421531-51-2
M. Wt: 314.36
InChI Key: WWIVILMRLJMZNL-UHFFFAOYSA-N
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Description

"N-((2,4-Dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" is a synthetic hybrid molecule combining a coumarin backbone with a thiazole-containing side chain. The coumarin core (2-oxo-2H-chromene) is known for its photophysical properties and biological activities, including antimicrobial and anticancer effects . The thiazole moiety (2,4-dimethylthiazol-5-yl) is a heterocyclic structure frequently employed in medicinal chemistry due to its role in modulating bioactivity, particularly in enzyme inhibition and cytotoxicity . The compound is synthesized via coupling reactions between activated coumarin-3-carboxylic acid derivatives and thiazole-containing amines, often using reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-14(22-10(2)18-9)8-17-15(19)12-7-11-5-3-4-6-13(11)21-16(12)20/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIVILMRLJMZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the chromene structure. One common method includes the reaction of 2,4-dimethylthiazole with a suitable aldehyde to form the thiazole intermediate. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antitumor Properties

The compound's thiazole moiety is significant in anticancer activity. Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated promising results in inhibiting tumor growth in vitro. A study showed that derivatives of thiazole exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and the chromene backbone are crucial for enhancing biological activity. For example, the presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with increased cytotoxicity against cancer cell lines . Moreover, substituents on the thiazole ring contribute to the interaction with target proteins involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A notable study evaluated a series of thiazole derivatives for their anticancer efficacy against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The results indicated that certain derivatives exhibited significant apoptosis induction, with IC50 values comparable to established chemotherapeutics like cisplatin . This highlights the potential of this compound as a candidate for further development.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of thiazole derivatives synthesized from N-acylated thiazoles. These compounds were tested against various bacterial strains using the agar diffusion method. Results showed that several derivatives had superior antibacterial activity compared to traditional antibiotics, suggesting a viable alternative for treating resistant bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µg/mL)Reference
AntitumorA549< 10
NIH/3T323.30 ± 0.35
AntimicrobialE. coli15
S. aureus12

Table 2: Structure-Activity Relationships

Compound StructureModificationObserved Activity
Thiazole derivative with methyl groupPosition 4Increased cytotoxicity
Chromene backbone with carboxamidePosition 3Enhanced antimicrobial activity

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of coumarin-thiazole hybrids. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Biological Activity Synthetic Pathway
N-((2,4-Dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide Coumarin-3-carboxamide linked to 2,4-dimethylthiazole via methylene bridge Anticancer (HepG-2 inhibition inferred from analogues); potential kinase inhibition Coumarin acid activation + thiazole-amine coupling
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Coumarin-3-carboxamide linked to thiadiazole (sulfur-rich heterocycle) Antimicrobial activity (e.g., bacterial/fungal inhibition) DCC-mediated coupling with 2-amino-thiadiazole
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-... Coumarin-3-carboxamide with triazole and fluorophenethyl groups Anticancer (specific IC50 values not reported); enhanced solubility Click chemistry (azide-alkyne cycloaddition) + amide coupling
Compound 7b () Thiazole-hydrazone derivative with phenyl and methyl substituents HepG-2 inhibition (IC50 = 1.61 ± 1.92 µg/mL) Hydrazonoyl chloride reactions

Key Findings:

Bioactivity Trends :

  • Thiazole derivatives (e.g., Compound 7b in ) exhibit potent anticancer activity against HepG-2 cells, with IC50 values <2 µg/mL . The dimethylthiazole group in the target compound may enhance cytotoxicity by improving membrane permeability or target binding.
  • Thiadiazole-containing coumarins (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-... ) prioritize antimicrobial over anticancer activity, likely due to sulfur-mediated redox interactions .

Synthetic Flexibility :

  • Coumarin-thiazole hybrids are more synthetically accessible via amide coupling (e.g., DCC/HOBt), whereas triazole derivatives require multi-step click chemistry .

Structure-Activity Relationships (SAR) :

  • Thiazole vs. Thiadiazole : Methyl groups on the thiazole ring (as in the target compound) improve metabolic stability compared to thiadiazoles, which are prone to oxidation .
  • Substituent Effects : Fluorophenethyl or chlorobenzyl groups (e.g., in ) enhance solubility but may reduce blood-brain barrier penetration compared to simpler alkyl chains .

Biological Activity

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound that integrates a thiazole moiety with a chromene structure, which is of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and acetylcholinesterase inhibitory properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 4 dimethylthiazol 5 yl methyl 2 oxo 2H chromene 3 carboxamide\text{N 2 4 dimethylthiazol 5 yl methyl 2 oxo 2H chromene 3 carboxamide}

This structure combines a thiazole ring, known for various biological activities, with a chromene core that enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. The presence of the thiazole moiety has been shown to contribute significantly to cytotoxic activity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Testing : A study demonstrated that thiazole-containing compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, including HCT116 and PC3. For instance, related compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL in different assays .
  • Mechanism of Action : Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the thiazole ring significantly affect activity. Methyl groups at specific positions enhance cytotoxic effects, indicating that careful modification of the compound can lead to increased potency .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

Key Findings

  • Broad-Spectrum Activity : Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 10 µg/mL to 50 µg/mL against various bacterial strains, suggesting that modifications in the structure can lead to improved antimicrobial properties .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical aspect of developing treatments for neurodegenerative diseases such as Alzheimer's.

Research Insights

  • Inhibitory Activity : Compounds similar to this compound have exhibited significant AChE inhibitory activity with IC50 values as low as 2.7 µM .
  • Binding Interactions : Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, stabilizing the enzyme-substrate complex and preventing enzyme activity .

Summary Table of Biological Activities

Biological ActivityIC50 ValuesMechanism/Notes
Anticancer1.61 - 1.98 µg/mLHydrophobic interactions with target proteins
Antimicrobial10 - 50 µg/mLEnhanced by electron-withdrawing groups
Acetylcholinesterase Inhibition2.7 µMEffective binding to AChE active site

Q & A

Basic Research: What are the established synthetic routes for N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with (2,4-dimethylthiazol-5-yl)methylamine. Key steps include:

  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields compared to conventional heating .
  • Solution-phase coupling : Utilizes coupling agents like EDC/HOBt in anhydrous DMF under nitrogen, monitored via TLC or HPLC for intermediate validation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the final product .
    Characterization : Intermediates are confirmed via 1H^1H/13C^{13}C NMR, FT-IR (carbonyl stretch ~1700 cm1^{-1}), and LC-MS (m/z ~367.4 for molecular ion) .

Advanced Research: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and increases yield by 15–20% via enhanced mass transfer .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Catalyst screening : Pd/C or Yb(OTf)3_3 in reductive amination steps minimizes byproducts like unreacted amines or hydrolyzed esters .
  • In-line monitoring : Use of HPLC-MS tracks reaction progress and identifies side products early .

Basic Research: What spectroscopic and computational methods are critical for structural elucidation?

Answer:

  • NMR : 1H^1H NMR identifies methyl groups (δ 2.4–2.6 ppm for thiazole-CH3_3) and chromene protons (δ 6.8–8.2 ppm). 13C^{13}C NMR confirms carbonyl carbons (δ ~165–175 ppm) .
  • XRD : Resolves crystal packing and confirms stereochemistry of the thiazole-chromene backbone .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental IR/Raman spectra .

Advanced Research: How is the compound’s biological activity assessed in vitro, and what are key mechanistic insights?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., GSK-3β) or proteases using fluorogenic substrates. IC50_{50} values are derived from dose-response curves .
  • Cellular assays : Cytotoxicity (MTT assay in cancer cell lines) and apoptosis (Annexin V/PI staining) evaluate anticancer potential .
  • Mechanistic studies : Molecular docking (AutoDock Vina) predicts binding to ATP pockets or DNA intercalation sites, validated via SPR or ITC for affinity measurements .

Advanced Research: How should researchers address contradictory data in reactivity or bioactivity studies?

Answer:

  • Batch analysis : Compare multiple synthetic batches via HPLC to rule out impurities (>95% purity required) .
  • Solvent effects : Re-test in DMSO vs. aqueous buffers to assess aggregation-driven false positives in bioassays .
  • Orthogonal assays : Confirm enzyme inhibition via both fluorescence and radiometric assays to rule out assay-specific artifacts .

Basic Research: How does structural modification of the chromene or thiazole moieties alter bioactivity?

Answer:

  • Chromene modifications : Nitro or methoxy groups at C-6 increase DNA intercalation but reduce solubility. Methylation at C-4 (thiazole) enhances metabolic stability .
  • Thiazole substitutions : Fluorine at C-2 improves kinase selectivity, while bulkier groups (e.g., phenyl) reduce cell permeability .
  • Comparative SAR : Analogues lacking the thiazole methyl group show 10-fold lower potency in cytotoxicity screens .

Advanced Research: What strategies are effective for scaling up synthesis while maintaining reproducibility?

Answer:

  • Flow chemistry : Continuous processing minimizes batch variability and improves heat management for exothermic steps .
  • Quality by Design (QbD) : DOE (Design of Experiments) optimizes parameters like temperature (±2°C control) and stoichiometry (1.05:1 amine:acid ratio) .
  • In-process controls : PAT (Process Analytical Technology) tools monitor critical quality attributes (CQAs) in real-time .

Advanced Research: What in vivo models are suitable for preclinical evaluation, and what pharmacokinetic challenges exist?

Answer:

  • Models : Xenograft mice (e.g., HCT-116 colorectal cancer) assess tumor growth inhibition. PK studies measure TmaxT_{max} (2–4h) and CmaxC_{max} (~1.2 µM) via LC-MS/MS .
  • Challenges : Low oral bioavailability (<20%) due to poor solubility; nanoformulations (liposomes) or prodrugs (ester derivatives) are under investigation .
  • Metabolism : CYP3A4-mediated oxidation generates inactive metabolites, requiring co-administration with CYP inhibitors in efficacy studies .

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